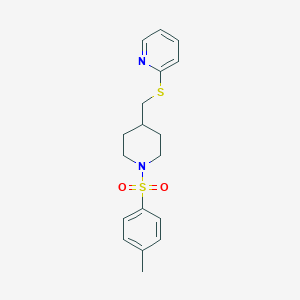

![molecular formula C15H11ClN2O2S2 B2983233 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid CAS No. 670270-24-3](/img/structure/B2983233.png)

3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

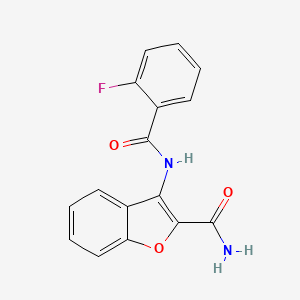

The compound “3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid” is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It is part of a large group of heterocyclic compounds known as pyrimidines (1,3-diazines) and their fused analogues .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidines include a series of cyclization processes . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Aplicaciones Científicas De Investigación

Inhibitors of Human Protein Kinase CK2

A novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, including compounds similar to 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid, have been synthesized and tested as inhibitors of human protein kinase CK2. These compounds showed significant inhibitory activity, indicating their potential in therapeutic applications targeting CK2 related pathways (Golub et al., 2011).

Microwave-Assisted Synthesis

Microwave irradiation has been utilized for the efficient synthesis of various thieno[2,3-d]pyrimidin-4-yl compounds. This method demonstrates a rapid and green approach to synthesize these compounds, including chloro derivatives (Hesse, Perspicace, & Kirsch, 2007).

Antimicrobial and Anti-Inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been studied for their antimicrobial and anti-inflammatory properties. The modification of the thieno[2,3-d]pyrimidine ring enhances its antibacterial, antifungal, and anti-inflammatory activities, suggesting potential uses in treating various infections and inflammation-related conditions (Tolba et al., 2018).

Antiproliferative Activity

Compounds derived from thieno[2,3-d]pyrimidines have been evaluated for their antiproliferative activity, particularly against human breast cancer cells. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Atapour-Mashhad et al., 2017).

Synthesis of Novel Derivatives

There has been significant research into synthesizing novel derivatives of thieno[2,3-d]pyrimidine, exploring various chemical reactions and their outcomes. This research is foundational for discovering new therapeutic agents and understanding the chemical properties of these compounds (Haswani & Bari, 2011).

Mecanismo De Acción

Target of Action

The primary targets of the compound “3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid” are currently unknown. The compound belongs to the class of thieno[2,3-d]pyrimidin-4-yl derivatives

Mode of Action

Thieno[2,3-d]pyrimidin-4-yl derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The specific mode of action for this compound would depend on its primary target(s).

Biochemical Pathways

Thieno[2,3-d]pyrimidin-4-yl derivatives are known to be involved in a variety of biochemical pathways , but the specific pathways affected by this compound would depend on its primary target(s).

Pharmacokinetics

The bioavailability, distribution, metabolism, and excretion of this compound would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient factors .

Result of Action

Thieno[2,3-d]pyrimidin-4-yl derivatives are known to have various effects at the molecular and cellular level , but the specific effects of this compound would depend on its primary target(s) and mode of action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, presence of other compounds, and individual patient factors

Propiedades

IUPAC Name |

3-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S2/c16-10-3-1-9(2-4-10)11-7-22-15-13(11)14(17-8-18-15)21-6-5-12(19)20/h1-4,7-8H,5-6H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBBOQGFKAATRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide](/img/structure/B2983153.png)

![N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide](/img/structure/B2983155.png)

![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)

![2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2983164.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2983165.png)

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983166.png)